
(3-Methylidenepentyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylidenepentyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a (3-methylidenepentyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylidenepentyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-chloropent-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylidenepentyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO₄, acidic medium
Reduction: H₂, Pd/C
Substitution: HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Saturated alkanes
Substitution: Nitrobenzene, bromobenzene, etc.
Wissenschaftliche Forschungsanwendungen
(3-Methylidenepentyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, including fragrances and dyes.
Wirkmechanismus
The mechanism of action of (3-Methylidenepentyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the (3-methylidenepentyl) group can influence the reactivity and orientation of these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene: Similar in structure but with a methyl group instead of a (3-methylidenepentyl) group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Has an isopropyl group attached to the benzene ring.
Uniqueness
(3-Methylidenepentyl)benzene is unique due to the presence of the (3-methylidenepentyl) group, which imparts distinct chemical and physical properties compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
90276-16-7 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
3-methylidenepentylbenzene |
InChI |
InChI=1S/C12H16/c1-3-11(2)9-10-12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3 |
InChI-Schlüssel |
VBUHXRLRPBFOID-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


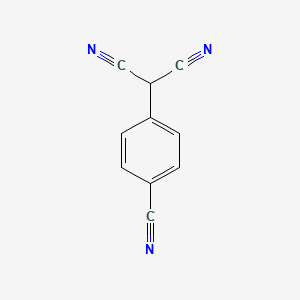


![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
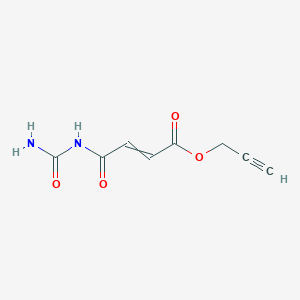
![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
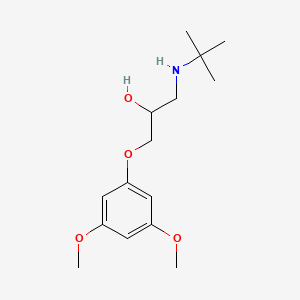
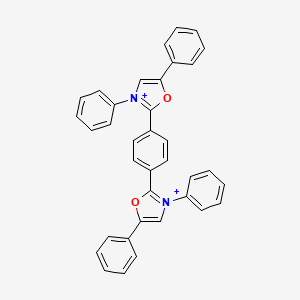
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)

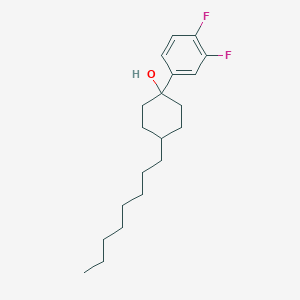
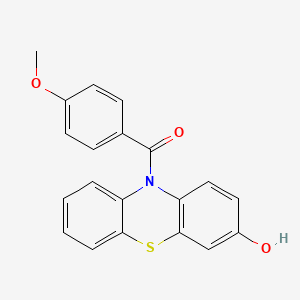
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
